![molecular formula C27H34FN5O3 B6513968 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892265-02-0](/img/structure/B6513968.png)
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
Scientific Research Applications
Proteolysis Targeting Chimeras (PROTACs) Development
The compound was designed as a selective degrader of histone deacetylase-3 (HDAC3) . PROTACs are emerging technologies that modify a protein of interest (POI) through protein degradation. Although this compound showed an IC50 value of 3.4 µM against HDAC3 in vitro, it did not exhibit degradation for the targeted HDACs .
Antimicrobial and Antitubercular Properties
Piperazine derivatives, like our compound, have been associated with potential antimicrobial and antitubercular properties. Further research could explore its efficacy against specific pathogens.
Anti-Herpes Simplex Virus-1 (HSV-1) Activity
Indole derivatives, including our compound, have demonstrated anti-HSV-1 activity. Specifically, 7-ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole derivatives exhibited considerable antiviral activity with IC50 values ranging between 5 and 6 μg/ml .
Neuropharmacological Activity
Substituted phenylpiperazines are often neuropharmacologically active compounds. While more research is needed, exploring the effects of our compound on receptors such as D2-like dopaminergic and serotoninergic receptors could be valuable .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some piperazine derivatives have been found to decrease amphetamine-induced hyperactivity and improve memory consolidation after acute treatment in mice .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known that similar compounds, such as piperazine derivatives, exhibit high subtype-selectivity to certain receptors in vitro , which may impact their bioavailability.
Result of Action
It is known that similar compounds, such as piperazine derivatives, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that similar compounds, such as piperazine derivatives, can exhibit different levels of activity under different conditions .
properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN5O3/c1-2-3-6-14-33-26(35)21-11-10-20(19-23(21)30-27(33)36)25(34)29-12-7-13-31-15-17-32(18-16-31)24-9-5-4-8-22(24)28/h4-5,8-11,19H,2-3,6-7,12-18H2,1H3,(H,29,34)(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZLUUIGSZGQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
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